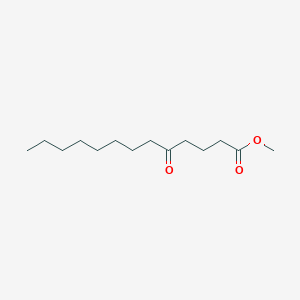

Methyl 5-oxotridecanoate

CAS No.: 689-68-9

Cat. No.: VC18485499

Molecular Formula: C14H26O3

Molecular Weight: 242.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 689-68-9 |

|---|---|

| Molecular Formula | C14H26O3 |

| Molecular Weight | 242.35 g/mol |

| IUPAC Name | methyl 5-oxotridecanoate |

| Standard InChI | InChI=1S/C14H26O3/c1-3-4-5-6-7-8-10-13(15)11-9-12-14(16)17-2/h3-12H2,1-2H3 |

| Standard InChI Key | PHDIUDLOLRVDEH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCC(=O)CCCC(=O)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Methyl 5-oxotridecanoate (IUPAC name: methyl 5-oxotridecanoate) has the molecular formula . Its structure consists of a tridecanoic acid backbone (13 carbons) esterified with a methyl group, featuring a ketone functional group at the fifth carbon. This configuration distinguishes it from shorter-chain analogs like methyl hexanoate and longer-chain derivatives such as methyl 5-oxooctadecanoate . The ketone group introduces polarity, influencing solubility and reactivity, while the long hydrocarbon chain contributes to hydrophobic interactions.

Comparative Structural Analysis

The compound’s structural relatives share key features but differ in chain length and functional group placement:

| Compound Name | Molecular Formula | Chain Length | Ketone Position | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 5-oxotridecanoate | 13 | 5 | 242.36 | |

| Methyl 3-oxotetradecanoate | 14 | 3 | 256.38 | |

| Methyl 5-oxooctadecanoate | 18 | 5 | 312.50 |

The positioning of the ketone group significantly affects reactivity. For instance, ketones at terminal positions (e.g., position 3) may undergo nucleophilic attacks more readily than those near the center of the chain .

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for methyl 5-oxotridecanoate are scarce, its synthesis can be inferred from methods used for analogous compounds:

-

Fischer Esterification: Reacting 5-oxotridecanoic acid with methanol in the presence of an acid catalyst (e.g., ) yields the methyl ester. This method is cost-effective but may require purification to remove excess reactants .

-

Transesterification: Using a triglyceride derivative containing the 5-oxo group and methanol under basic conditions could produce the ester. This approach is common in biodiesel production and may offer scalability .

-

Oxidation of Alcohol Precursors: Introducing a ketone group via oxidation of a secondary alcohol intermediate (e.g., using Jones reagent) could precede esterification.

Challenges in Purification

The long hydrocarbon chain and ketone group complicate purification. Techniques such as fractional distillation or column chromatography are likely necessary to achieve high purity. For example, methyl 5-oxooctadecanoate requires careful temperature control during distillation to prevent decomposition .

Physicochemical Properties

Thermal Characteristics

Although direct data are unavailable, trends in homologous series suggest:

-

Boiling Point: Estimated at 280–300°C, based on the boiling points of methyl tetradecanoate (boiling point: 295°C) and methyl octadecanoate (boiling point: 343°C) .

-

Melting Point: Likely below room temperature due to the long, flexible hydrocarbon chain.

Solubility and Polarity

The ketone group enhances solubility in polar solvents (e.g., acetone, ethanol), while the alkyl chain promotes miscibility with nonpolar solvents (e.g., hexane). This dual solubility makes the compound a potential candidate for biphasic reaction systems.

Applications and Industrial Relevance

Organic Synthesis

Methyl 5-oxotridecanoate serves as a versatile intermediate:

-

Reduction Reactions: The ketone can be reduced to a secondary alcohol using agents like , yielding products useful in fragrance synthesis.

-

Nucleophilic Additions: Grignard reagents may attack the carbonyl carbon, elongating the carbon chain for polymer precursors.

Surfactants and Emulsifiers

The compound’s amphiphilic nature (polar ketone and nonpolar chain) suggests utility in surfactant formulations. Comparable esters are used in detergents and agrochemicals .

Analytical Characterization

Spectroscopic Methods

-

IR Spectroscopy: A strong absorption band near 1700 cm confirms the carbonyl group (ketone and ester).

-

NMR Spectroscopy: NMR would show a singlet for the methyl ester ( 3.6–3.7 ppm) and a triplet for the ketone-adjacent methylene group ( 2.4–2.6 ppm) .

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) is ideal for volatile esters. For example, methyl 5-oxooctadecanoate elutes at ~18 minutes under standard GC conditions .

Challenges and Future Directions

Research Gaps

-

Toxicological Data: Safety profiles for human exposure remain unstudied.

-

Scalable Synthesis: Current methods are inferred from analogs; optimized protocols are needed.

Emerging Opportunities

-

Biodegradable Polymers: As a monomer, the compound could contribute to sustainable materials.

-

Pharmaceutical Intermediates: Functionalization may yield novel drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume